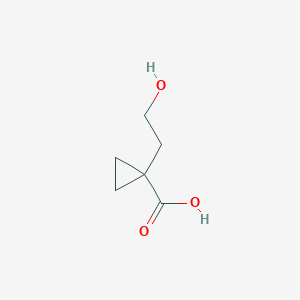
1-(2-Hydroxyethyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C6H10O3. It is characterized by a cyclopropane ring substituted with a hydroxyethyl group and a carboxylic acid group.
Mechanism of Action
Target of Action
Cyclopropanecarboxylic acids and their derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
Without specific studies, it’s difficult to determine the exact mode of action of “1-(2-Hydroxyethyl)cyclopropanecarboxylic acid”. It’s likely that it interacts with its targets in a way that’s similar to other cyclopropanecarboxylic acids .
Biochemical Pathways
Cyclopropanecarboxylic acids are involved in various biochemical reactions, including the formation of carbenes .
Pharmacokinetics
These properties can significantly affect the bioavailability of a compound .
Result of Action
It’s likely that its effects are related to its interactions with its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. These factors can include pH, temperature, and the presence of other molecules .
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropanecarboxylic acid with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction typically requires a catalyst such as sodium hydroxide and is conducted at elevated temperatures to ensure complete conversion .
Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a larger scale .
Chemical Reactions Analysis
1-(2-Hydroxyethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid, resulting in the formation of a dicarboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Hydroxyethyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound’s structural features make it a useful probe in studying enzyme mechanisms and metabolic pathways.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
Cyclopropanecarboxylic acid: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.
2-Hydroxyethylcyclopropane: Lacks the carboxylic acid group, limiting its applications in synthesis.
1-Hydroxycyclopropanecarboxylic acid: Similar but lacks the ethyl group, affecting its reactivity and applications
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-4-3-6(1-2-6)5(8)9/h7H,1-4H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKIKUWNCYMSLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1520462-70-7 |
Source


|
| Record name | 1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
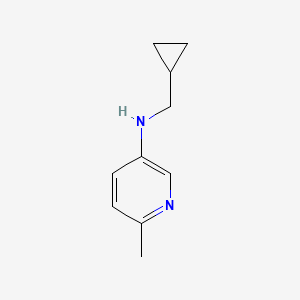



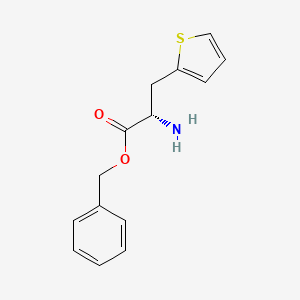
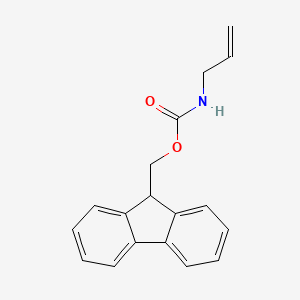

![Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1379945.png)


![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)
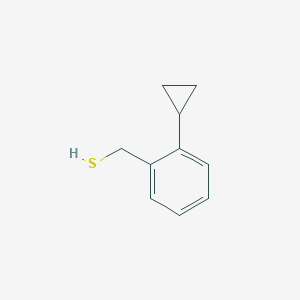

![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)
